molecular formula C7H14O B102604 1,2-Dimethylcyclopentanol CAS No. 19550-45-9

1,2-Dimethylcyclopentanol

Cat. No.: B102604
CAS No.: 19550-45-9
M. Wt: 114.19 g/mol
InChI Key: NLNMBQJPOSCBCN-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopentanol is an organic compound with the molecular formula C₇H₁₄O It is a cyclopentanol derivative where two methyl groups are attached to the first and second carbon atoms of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclopentanol can be synthesized through several methods. One common approach involves the reduction of 1,2-dimethylcyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,2-dimethylcyclopentene. This process uses a metal catalyst such as palladium on carbon or platinum oxide and is carried out under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylcyclopentanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1,2-dimethylcyclopentanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to 1,2-dimethylcyclopentane using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Hydrochloric acid or sulfuric acid in the presence of a nucleophile.

Major Products Formed:

    Oxidation: 1,2-Dimethylcyclopentanone.

    Reduction: 1,2-Dimethylcyclopentane.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dimethylcyclopentanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclopentanol involves its interaction with various molecular targets. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, leading to the formation of a saturated hydrocarbon.

Comparison with Similar Compounds

    2,2-Dimethylcyclopentanol: Another isomer with two methyl groups attached to the second carbon atom.

    1,3-Dimethylcyclopentanol: An isomer with methyl groups on the first and third carbon atoms.

    Cyclopentanol: The parent compound without any methyl substitutions.

Uniqueness: 1,2-Dimethylcyclopentanol is unique due to its specific methyl group positioning, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions that other isomers may not undergo as efficiently.

Properties

IUPAC Name

1,2-dimethylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-4-3-5-7(6,2)8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNMBQJPOSCBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338815
Record name 1,2-Dimethylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-45-9
Record name 1,2-Dimethylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethylcyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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